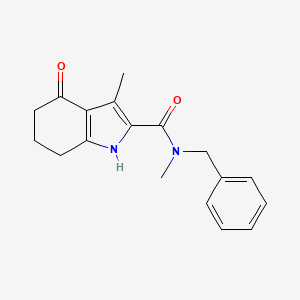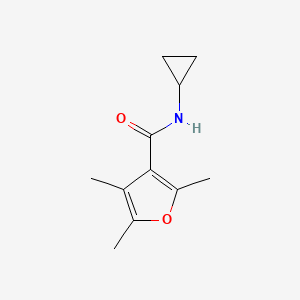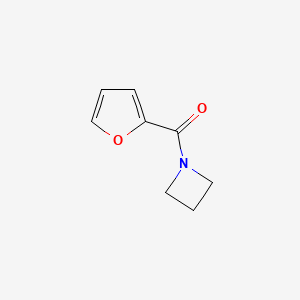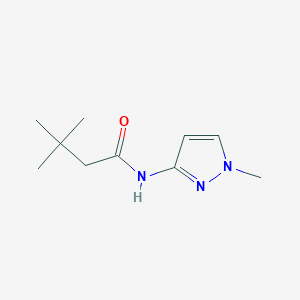![molecular formula C14H17N3O2 B7476426 Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone, also known as CPPM, is a small molecule compound that has been widely studied for its potential therapeutic applications. CPPM belongs to the class of piperazine-based compounds and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The exact mechanism of action of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it has been proposed that Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone exerts its biological activities by modulating various signaling pathways in cells. For example, Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to exhibit various biochemical and physiological effects in cells and animal models. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, leading to a decrease in inflammation. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the replication of the hepatitis C virus by targeting the viral NS5B polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it a potential candidate for drug development. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to exhibit low toxicity in animal models, indicating its potential safety for human use. However, one limitation of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone. One potential direction is the development of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone-based drugs for the treatment of cancer, either as a single agent or in combination with other anti-cancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Métodos De Síntesis
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone can be synthesized using a multi-step process involving the reaction of pyridine-2-carboxylic acid with piperazine, followed by the addition of cyclopropyl ketone. The final product is obtained by purification through column chromatography. This method has been optimized to yield high purity and high yield of Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone.
Aplicaciones Científicas De Investigación
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has also been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(11-4-5-11)16-7-9-17(10-8-16)14(19)12-3-1-2-6-15-12/h1-3,6,11H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKQSEQTTATGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)




![4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)